N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core linked to a thiazole ring substituted with a 2,4-dichlorophenyl group. This scaffold is structurally analogous to cannabinoid receptor (CB1) antagonists, kinase inhibitors, and other bioactive molecules, as evidenced by its shared motifs with compounds in the provided literature. The dichlorophenyl and thiazole moieties are critical for hydrophobic interactions and structural rigidity, respectively, which influence binding affinity and selectivity .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c1-20-5-4-11(19-20)13(21)18-14-17-12(7-22-14)9-3-2-8(15)6-10(9)16/h2-7H,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGBMMOHJXLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.37 g/mol. The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 6.25 µg/mL compared to standard antibiotics like rifampin .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. A study indicated that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The activity was comparable to that of established anti-inflammatory drugs like dexamethasone .
3. Anticancer Activity
Thiazole and pyrazole derivatives have shown promising anticancer activity in various preclinical studies. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer efficacy .
4. Enzyme Inhibition
This compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds in this class have shown selective inhibition against MAO-B isoforms, which could be beneficial in treating conditions like Parkinson's disease .
Case Study 1: Antimicrobial Screening
In a recent study, the compound was tested against multiple strains of bacteria using the broth microdilution method. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Bacillus subtilis, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A carrageenan-induced paw edema model in mice was employed to assess the anti-inflammatory effects of the compound. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its efficacy in reducing inflammation.
Summary of Findings
Comparison with Similar Compounds
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide (Compound 8)
- Structural Differences : The 3,4-dichlorophenyl substitution (vs. 2,4-dichlorophenyl in the target compound) and a nitro group at the pyrazole C4 position distinguish this analog .
- Synthesis : Prepared via HATU/DIPEA-mediated coupling, yielding 60% after HPLC purification, similar to methods used for the target compound .
4-(2,4-Dichlorophenyl)-N-(2,6-Dichlorophenyl)-1,3-Thiazol-2-Amine
- Structural Differences : Lacks the pyrazole-carboxamide moiety but retains a thiazole ring with dichlorophenyl groups.
- Crystallographic Insights : X-ray data reveal planar thiazole and dichlorophenyl rings, suggesting similar conformational stability in the target compound .
Cannabinoid CB1 Receptor Antagonists
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Structural Differences : Replaces the thiazole ring with a pyridylmethyl group and adds a 4-chlorophenyl substituent.
- Activity : Exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM) due to enhanced π-π stacking and hydrophobic interactions with the receptor .
- QSAR Relevance : The absence of a thiazole in this compound highlights the target compound’s unique scaffold for CB1 binding.
SR141716A (Rimonabant)
- Structural Differences : Features a piperidinyl group and a 5-(4-chlorophenyl)pyrazole core.
- Activity : A benchmark CB1 antagonist (IC₅₀ ~ 5–10 nM), less potent than the pyridylmethyl analog in but more established in clinical studies .
Kinase-Targeting Analogs
Cdc7 Inhibitor (5-(2-Aminopyrimidin-4-yl)-2-(2,4-Dichlorophenyl)-1H-Pyrrole-3-Carboxamide)
- Structural Differences : Pyrrole-carboxamide core with a dichlorophenyl group.
- Activity : Targets Cdc7 kinase, indicating the dichlorophenyl moiety’s versatility in binding diverse enzymes .
Key Findings and Implications
Structural Flexibility : The pyrazole-thiazole scaffold accommodates diverse substitutions (e.g., dichlorophenyl, nitro, pyridylmethyl), enabling modulation of target selectivity .
CB1 Receptor Potency: Pyrazole-carboxamide derivatives with aromatic substituents (e.g., pyridylmethyl) exhibit sub-nanomolar IC₅₀ values, outperforming classical antagonists like SR141716A .
Synthetic Accessibility : HATU/DIPEA-mediated couplings provide reliable yields for pyrazole-thiazole derivatives, though purification methods (e.g., HPLC) vary .
Toxicity Considerations : While Toxi-light assays in evaluate thiazole analogs, data gaps exist for the target compound’s safety profile.
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is constructed via Knorr pyrazole synthesis, where hydrazine derivatives react with 1,3-diketones. For 1-methyl substitution, methylhydrazine is employed:
Optimization :
Functionalization via Vilsmeier-Haack Reaction
Direct formylation of pyrazole intermediates followed by oxidation to the carboxylic acid:
Yield : 62–68% after recrystallization (ethyl acetate/hexane).
Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
Reaction of 2,4-dichlorophenyl-substituted α-bromoketones with thiourea:
Conditions :
Palladium-Catalyzed C-H Activation
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDC/HOBt)
Activation of the pyrazole carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Conditions :
Mixed Anhydride Method
Using isobutyl chloroformate to generate the reactive intermediate:
Advantages : Avoids racemization; suitable for acid-sensitive substrates.
Yield : 75–80%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.65–7.58 (m, 3H, Ar-H), 3.98 (s, 3H, N-CH₃).
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MS (ESI+) : m/z 397.1 [M+H]⁺.
Yield Optimization and Troubleshooting
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling Reagent | EDC/HOBt | +15% vs. DCC |
| Solvent Polarity | DMF > THF | Improved solubility |
| Reaction Temperature | 0°C → RT | Minimizes side reactions |
| Amine Equivalents | 1.2 eq | Prevents overactivation |
Common Issues :
-
Low Amine Reactivity : Pre-activate with TEA (triethylamine) in DMF.
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Byproduct Formation : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents.
Alternative Routes and Emerging Technologies
Flow Chemistry Approaches
Continuous-flow systems enhance mixing and heat transfer:
Q & A
Q. What are the typical synthetic routes for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide?
The synthesis involves multi-step reactions, including condensation of chlorophenyl-thiazole precursors with methyl-pyrazole intermediates. A general procedure includes using polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at room temperature for coupling reactions . Optimizing pH and reaction time is critical to minimize byproducts .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic techniques:
- NMR : Assign peaks for thiazole (δ 7.2–8.1 ppm) and pyrazole (δ 2.5–3.5 ppm for methyl groups) protons.
- X-ray crystallography : Determines bond lengths (e.g., C-Cl at ~1.73 Å) and dihedral angles between aromatic rings, crucial for understanding conformational stability .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE) : Systematically vary solvent polarity (DMF vs. acetonitrile), temperature (25–80°C), and catalyst loading.
- Analytical monitoring : Use HPLC to track intermediate formation and optimize reaction termination points.
- Post-synthesis purification : Gradient column chromatography with silica gel (hexane/EtOAc) resolves stereoisomers .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Assay validation : Ensure consistent cell passage numbers and control for batch-to-batch reagent variability.
- Orthogonal methods : Compare results from ATP-based luminescence assays with fluorescence-based readouts.
- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) to explain discrepancies .
Q. What strategies are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors like EGFR or PARP.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement.
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide mutagenesis studies .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to enhance metabolic stability.
- Side-chain variations : Replace the methyl group on pyrazole with ethyl or cyclopropyl to assess steric effects.
- Bioisosteric replacements : Substitute the dichlorophenyl moiety with trifluoromethylpyridine for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
